molecular formula C10H16N2S B2528409 2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine CAS No. 1247417-17-9

2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

Cat. No.: B2528409
CAS No.: 1247417-17-9
M. Wt: 196.31
InChI Key: CMHADCHORCQGAC-UHFFFAOYSA-N
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Description

2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a heterocyclic compound that contains a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole with methylamine under controlled temperature and pressure conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
  • N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole
  • 4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

Uniqueness

2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is unique due to the presence of both the ethyl and N-methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-3-9-12-8-6-4-5-7(11-2)10(8)13-9/h7,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHADCHORCQGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C(CCC2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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